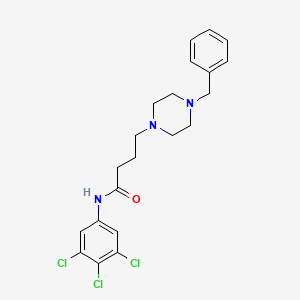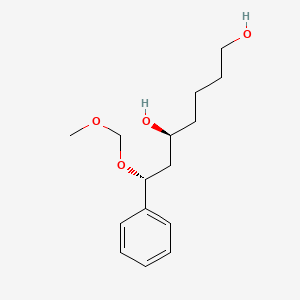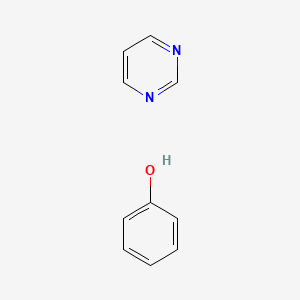
Phenol--pyrimidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol–pyrimidine (1/1) is a compound that combines the structural features of phenol and pyrimidine. Phenol is an aromatic compound with a hydroxyl group attached to a benzene ring, while pyrimidine is a nitrogen-containing heterocycle. The combination of these two structures results in a compound with unique chemical and biological properties, making it of significant interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenol–pyrimidine (1/1) typically involves the reaction of a phenol derivative with a pyrimidine precursor. One common method is the condensation reaction between a phenol and a pyrimidine aldehyde under acidic or basic conditions. Catalysts such as Lewis acids or bases can be used to facilitate the reaction. The reaction conditions, including temperature and solvent, can vary depending on the specific reactants and desired yield.
Industrial Production Methods: In an industrial setting, the production of phenol–pyrimidine (1/1) may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol–pyrimidine (1/1) can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: Both the phenol and pyrimidine components can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or Fremy’s salt are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine ring.
Applications De Recherche Scientifique
Phenol–pyrimidine (1/1) has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Phenol–pyrimidine (1/1) derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenol–pyrimidine (1/1) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The pyrimidine ring can interact with nucleic acids and other biomolecules, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Phenol–pyrimidine (1/1) can be compared with other similar compounds, such as:
Phenol–pyridine: Similar in structure but with a pyridine ring instead of pyrimidine, leading to different chemical properties and biological activities.
Phenol–quinoline: Contains a quinoline ring, which imparts distinct electronic and steric effects.
Phenol–imidazole: Features an imidazole ring, resulting in unique reactivity and applications.
The uniqueness of phenol–pyrimidine (1/1) lies in its combination of phenol and pyrimidine, which provides a versatile platform for chemical modifications and diverse applications.
Propriétés
Numéro CAS |
835653-08-2 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
phenol;pyrimidine |
InChI |
InChI=1S/C6H6O.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5,7H;1-4H |
Clé InChI |
QFANZZYUQNHXTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)O.C1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)
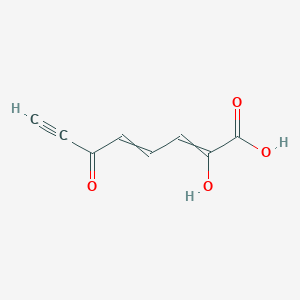

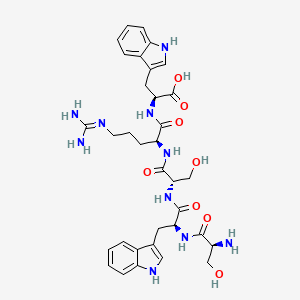

![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
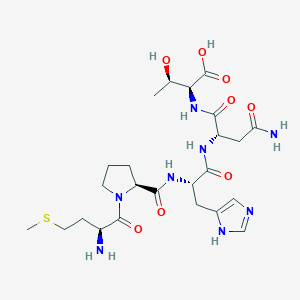
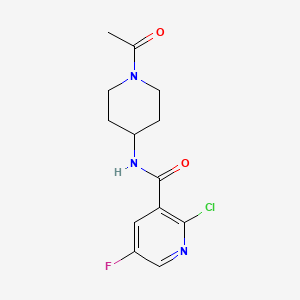
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
